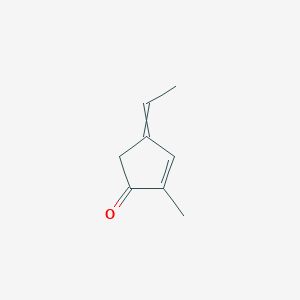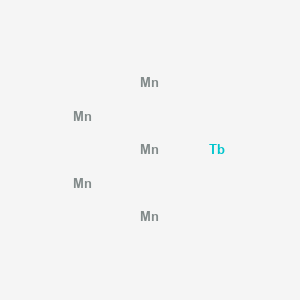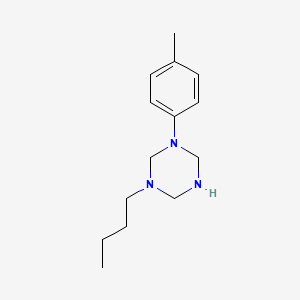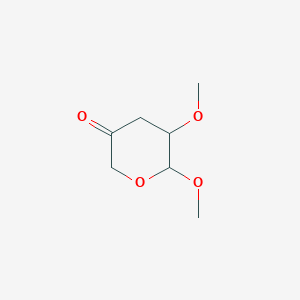
5,6-Dimethoxyoxan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxyoxan-3-one is an organic compound with a unique structure that includes a six-membered oxane ring substituted with two methoxy groups at positions 5 and 6, and a ketone group at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxyoxan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5,6-dimethoxyhexanoic acid with a dehydrating agent such as thionyl chloride, followed by cyclization in the presence of a base like sodium hydroxide. The reaction conditions often require careful temperature control to ensure the formation of the desired oxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethoxyoxan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 5,6-dimethoxyoxan-3-ol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5,6-dimethoxyhexanoic acid.
Reduction: Formation of 5,6-dimethoxyoxan-3-ol.
Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,6-Dimethoxyoxan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxyoxan-3-one depends on its specific application and the molecular targets involved. In biological systems, the compound or its derivatives may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethoxyhexanoic acid: A precursor in the synthesis of 5,6-Dimethoxyoxan-3-one.
5,6-Dimethoxyoxan-3-ol: A reduced form of the compound.
5,6-Dimethoxyoxane: A structurally similar compound without the ketone group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxy and ketone functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
63953-05-9 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
5,6-dimethoxyoxan-3-one |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(8)4-11-7(6)10-2/h6-7H,3-4H2,1-2H3 |
Clé InChI |
LPRPOUKWGJGVEB-UHFFFAOYSA-N |
SMILES canonique |
COC1CC(=O)COC1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


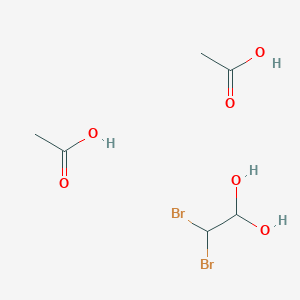
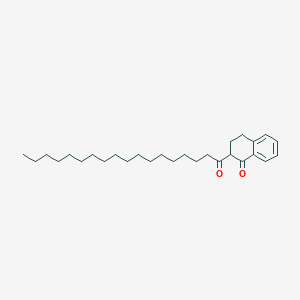
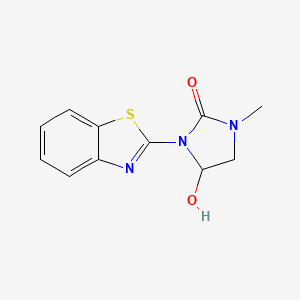
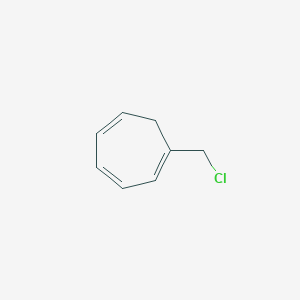
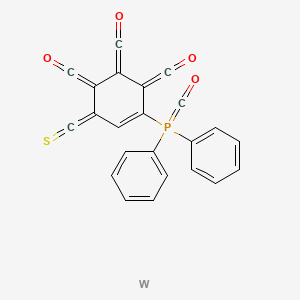
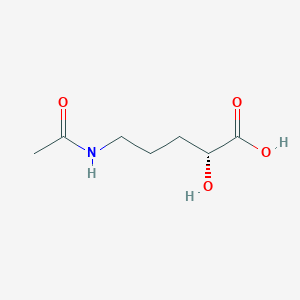
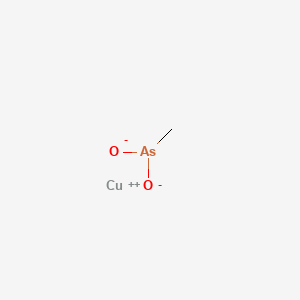
![2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide](/img/structure/B14488572.png)


